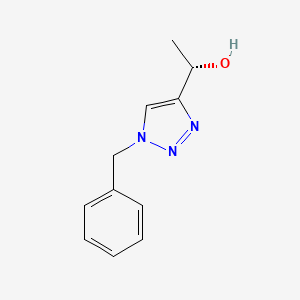![molecular formula C9H15N2NaO4 B1404821 sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate CAS No. 1485608-07-8](/img/structure/B1404821.png)
sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate
Descripción general
Descripción
Sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate, commonly referred to as sodium oxamate, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in water and a variety of other solvents. Sodium oxamate is used as a metabolic inhibitor in biochemical and physiological studies, and as a substrate for the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Nuclear Magnetic Resonance Studies : Sodium 3-(trihydroxygermyl)propanoate, a derivative of the compound , has been studied for its interactions with saccharides. It's been found to form complexes with cis-diol structures of saccharides, which could have implications in understanding its physiological functions (Shimada, Sato, Tokuji, & Nakamura, 2015).
Reduction of Organic Functional Groups : Sodium cyanohydridoborate, a related compound, is known for its ability to reduce a variety of organic functional groups selectively. This property is particularly notable in the pH-dependent reduction of aldehydes and ketones (Borch, Bernstein, & Durst, 1971).
Crystal Structure Analysis : The crystal structure of Warfarin sodium 2-propanol solvate has been analyzed, which is closely related to the sodium salt . This study helps in understanding the molecular arrangement and interactions within the compound (Sheth, Young, & Grant, 2002).
Synthesis and Structural Studies : Research on diorganotin(IV) compounds derived from similar sodium salts has provided insights into molecular structures and potential applications in various fields (Baul, Kehie, Chanu, Duthie, & Höpfl, 2013).
Biocontrol and Sanitization : The combination of sodium percarbonate and 2-[Bis(carboxymethyl)amino] propanoic acid-chelated copper has been studied for enhanced bacterial elimination, showcasing the potential of sodium-based compounds in sanitization and biocontrol applications (Ishizaki, Takahashi, Sato, & Yoshimune, 2021).
Propiedades
IUPAC Name |
sodium;(2S)-2-(oxolan-2-ylmethylcarbamoylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4.Na/c1-6(8(12)13)11-9(14)10-5-7-3-2-4-15-7;/h6-7H,2-5H2,1H3,(H,12,13)(H2,10,11,14);/q;+1/p-1/t6-,7?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBLEDHJECDOOL-OXIGJRIQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])NC(=O)NCC1CCCO1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[O-])NC(=O)NCC1CCCO1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



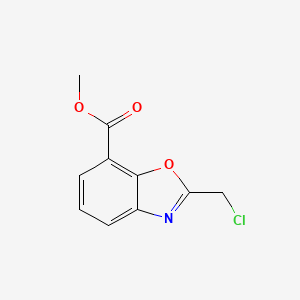
![Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1404742.png)
![Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1404743.png)
![Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate](/img/structure/B1404744.png)
![tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate](/img/structure/B1404745.png)
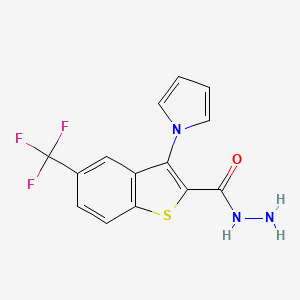
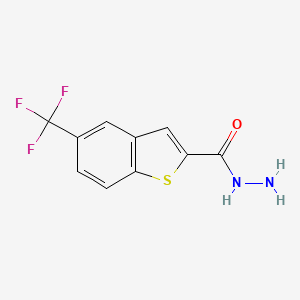
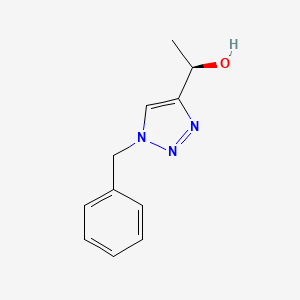
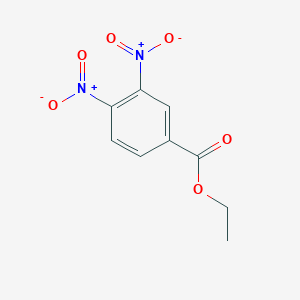
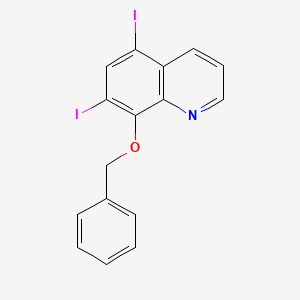
![1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404756.png)
![4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one](/img/structure/B1404759.png)
![(S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanamine trihydrochloride](/img/structure/B1404760.png)
